4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide
Description
4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine moiety attached via an ethyl linker.
Properties
Molecular Formula |
C18H15N5O2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H15N5O2/c24-17-12-5-1-2-6-14(12)20-11-13(17)18(25)19-9-8-16-22-21-15-7-3-4-10-23(15)16/h1-7,10-11H,8-9H2,(H,19,25)(H,20,24) |
InChI Key |
LFCQBDIXGLUGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety can be introduced via a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the quinoline core with the triazolopyridine moiety through a carboxamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions on the quinoline and triazolopyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is of interest due to its potential pharmacological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazolopyridine moiety is particularly significant as it is known to interact with various biological targets.
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their function or altering their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
- Target Compound: Quinoline core with a fused triazolo-pyridine substituent. The quinoline scaffold is associated with DNA interaction mechanisms, while the triazole ring may contribute to improved pharmacokinetics .
- Naphthyridine Analogs (): Compounds such as N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide replace the quinoline core with a naphthyridine system. Naphthyridines exhibit similar bioactivity but may differ in solubility and target specificity due to altered π-π stacking interactions .
- Benzo[h]thiazetoquinoline (): The benzo[h]thiazetoquinoline core integrates a thiazetone ring, which enhances rigidity and may improve antibacterial potency by modifying membrane permeability .
- Pyrrolo-triazolo-pyrazines (Evidences 4–5) : Patent compounds feature a pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine core. The pyrazine-triazole fusion may alter electronic properties compared to the target compound’s pyridine-triazole system, affecting solubility and target selectivity .
Substituent Effects
- Adamantyl and Pentyl Groups () : Bulky adamantyl substituents in naphthyridine analogs increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Dicarboxylic Acid (): The dicarboxylic acid group in thiazetoquinoline derivatives improves water solubility but may limit membrane permeability in non-ionized environments .
- Cyclopentyl and Ethyl Groups (Evidences 4–5) : Patent compounds employ cyclopentyl-ethyl motifs, which could enhance conformational stability and metabolic resistance compared to the target’s simpler ethyl linker .
Physicochemical and Analytical Data
- Target Compound : Expected to exhibit LC-MS signals similar to naphthyridine analogs (e.g., m/z 400–450 range) due to comparable molecular weights. The triazole ring may introduce distinct NMR shifts (e.g., aromatic protons at δ 8.0–9.0 ppm).
- Naphthyridine Analogs : Reported m/z 422 (MH+) aligns with adamantyl and pentyl substituents .
- Pyrrolo-triazolo-pyrazines: Lower molecular weight (m/z 342) reflects the absence of quinoline’s fused benzene ring .
Biological Activity
The compound 4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide is a member of the quinoline and triazole classes, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 327.34 g/mol. The structure features a quinoline ring fused with a triazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.34 g/mol |
| IUPAC Name | 4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to triazoloquinolines. For instance, derivatives of triazolo[4,3-a]pyridine have shown promising results in inhibiting various cancer cell lines. Specifically, compounds with similar structures demonstrated effective inhibition against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating potent activity.
- Example Study Findings :
The mechanism through which these compounds exert their biological effects often involves the inhibition of specific kinases or enzymes that play crucial roles in cancer cell proliferation and survival. For example:
- c-Met Kinase Inhibition : Some derivatives have been identified as potent inhibitors of c-Met kinase, a target implicated in tumor growth and metastasis . The ability to inhibit this kinase suggests that the compound may disrupt signaling pathways essential for tumor progression.
Other Biological Activities
In addition to anticancer effects, compounds similar to 4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide have been studied for other pharmacological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some analogs have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor activity of a series of triazoloquinoline derivatives in vitro. The evaluation included:
- Cell Viability Assays : Assessing the effect of various concentrations on cancer cell lines.
- Mechanistic Studies : Investigating apoptosis induction through flow cytometry and caspase activity assays.
The results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner while inducing apoptosis .
Case Study 2: In Vivo Efficacy
In vivo models using xenograft tumors demonstrated that selected compounds from this class inhibited tumor growth effectively compared to control groups. These findings support further development for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
